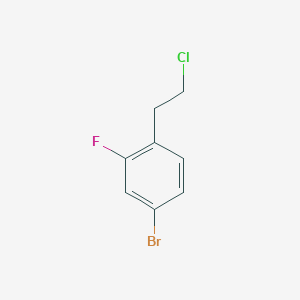
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-chloroethyl)-2-fluorobenzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor compound. For instance, starting with 2-fluorobenzene, a series of halogenation reactions can be performed to introduce the bromine and chlorine atoms at the desired positions. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It is utilized in the synthesis of advanced materials with unique properties, such as polymers and liquid crystals.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.
作用机制
The mechanism of action of 4-Bromo-1-(2-chloroethyl)-2-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades .
相似化合物的比较
Similar Compounds
4-Bromo-1-(2-chloroethyl)benzene: Lacks the fluorine atom, which can affect its reactivity and biological activity.
4-Bromo-2-fluorobenzene: Lacks the chloroethyl group, resulting in different chemical properties and applications.
1-(2-Chloroethyl)-2-fluorobenzene:
Uniqueness
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The compound’s versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .
属性
分子式 |
C8H7BrClF |
|---|---|
分子量 |
237.49 g/mol |
IUPAC 名称 |
4-bromo-1-(2-chloroethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5H,3-4H2 |
InChI 键 |
ITVUPLUULICFFB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)F)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane](/img/structure/B13693069.png)
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)
![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)

![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)

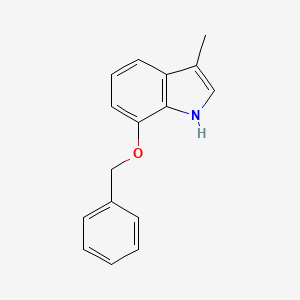
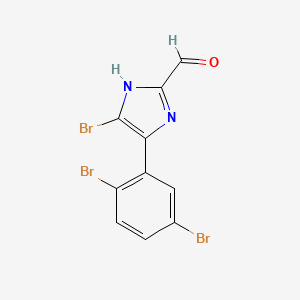
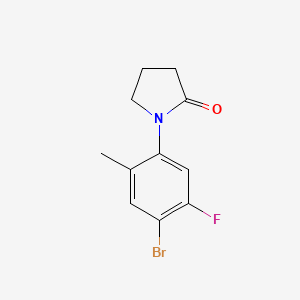
![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
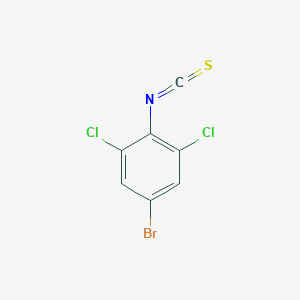
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)
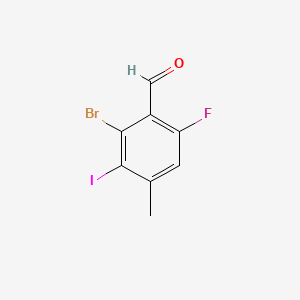
![5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693137.png)
